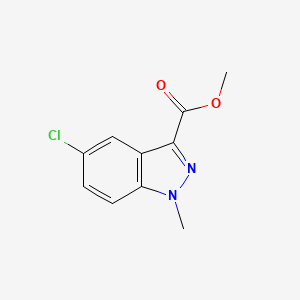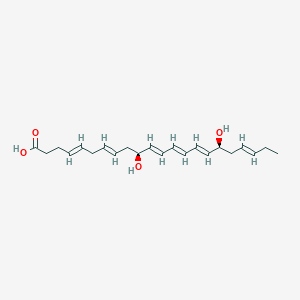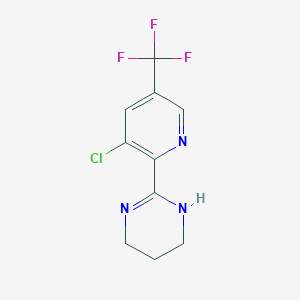
(-)-Leukotriene A4 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Leukotriene A4 methyl ester: is a derivative of leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Leukotriene A4 methyl ester typically involves the esterification of leukotriene A4. This process can be achieved through the reaction of leukotriene A4 with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, followed by purification through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Leukotriene A4 methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Inflammatory Response Studies: The compound is used in research to study the mechanisms of inflammation and the role of leukotrienes in inflammatory diseases.
Medicine:
Drug Development: (-)-Leukotriene A4 methyl ester and its derivatives are investigated for their potential as therapeutic agents in treating inflammatory conditions, asthma, and other related disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways: (-)-Leukotriene A4 methyl ester exerts its effects by interacting with specific receptors and enzymes involved in the inflammatory response. It is known to modulate the activity of leukotriene receptors, leading to changes in cellular signaling pathways that regulate inflammation. The compound can also influence the production of other eicosanoids, further affecting the inflammatory process .
Comparison with Similar Compounds
Leukotriene B4: Another leukotriene involved in inflammation, but with different receptor interactions and effects.
Leukotriene C4: A leukotriene that plays a role in bronchoconstriction and is involved in asthma.
Leukotriene D4: Similar to leukotriene C4, it is involved in bronchoconstriction and allergic reactions.
Uniqueness: (-)-Leukotriene A4 methyl ester is unique due to its specific esterified structure, which can influence its stability, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 4-[3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+ |
InChI Key |
WTKAVFHPLJFCMZ-DZFNPKJTSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)


![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)






![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)

